1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol
Overview
Description
Scientific Research Applications
Potential Antipsychotic Agents
1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including derivatives of the pyrazole ring similar to 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol, have been explored for their antipsychotic properties. These compounds have shown activity in behavioral animal tests, demonstrating reduced spontaneous locomotion in mice without causing ataxia, and notably, they do not bind to D2 dopamine receptors like conventional antipsychotics. Certain analogues with specific substitutions showed maximal activity, suggesting their potential in antipsychotic drug development (Wise et al., 1987).
GPR39 Agonists Modulated by Zinc
Compounds structurally related to 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol have been identified as novel GPR39 agonists. The study involving these compounds, including 3-(4-chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine, revealed their role in GPR39 signaling. Interestingly, the presence of zinc was found to allosterically modulate these agonists, suggesting potential therapeutic applications involving GPR39 modulation (Sato et al., 2016).
Novel Synthesis Approaches
Research on compounds structurally related to 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol includes the development of novel synthetic approaches. For instance, novel fluoro-substituted benzo- and benzothieno fused pyrano[2,3-c]pyrazol-4(1H)-ones have been synthesized, offering new pathways for creating compounds with potential medicinal properties (Holzer et al., 2010).
Inhibitory Activities
Derivatives of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol have been studied for various inhibitory activities. For instance, the synthesis of 2-(Benzylthio)-5-[1-(4-Fluorobenzyl)-3-Phenyl-1H-Pyrazol-5-Yl]-1,3,4-Oxadiazoles derivatives showcased their in vitro xanthine oxidase inhibitory activity, which is a significant avenue for exploring potential therapeutic applications (Qi et al., 2015).
Fluorinated Ligands for Organic Compounds
Fluorinated bis(pyrazoles) structurally related to 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol have been synthesized and characterized, demonstrating potential applications as ligands in various organic compounds. These studies include investigations into their crystal and molecular structure, spectroscopic and dielectric properties, and hydrophobicity. Such research broadens the understanding of fluorinated ligands and their interactions with other organic compounds (Pedrini et al., 2020).
Safety and Hazards
properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2O/c11-10-3-8(12)2-1-7(10)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDPOKYZEUTUOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN2C=C(C=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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